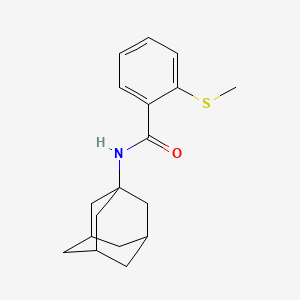

N-1-adamantyl-2-(methylthio)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS/c1-21-16-5-3-2-4-15(16)17(20)19-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXRUDTYZSZNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Adamantyl 2 Methylthio Benzamide and Its Structural Analogs

Classical and Contemporary Approaches to Benzamide (B126) Synthesis

The creation of the amide linkage between 2-(methylthio)benzoic acid and 1-adamantylamine is the central transformation. Due to the bulky nature of the 1-adamantyl group, which can impede the approach of the amine nucleophile, specialized methods are often required to achieve high yields. nih.govchimia.ch

Amidation Reactions Employing Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental reaction in organic synthesis. hepatochem.com However, this transformation is often challenging without the activation of the carboxylic acid. A common and classical approach is the conversion of the carboxylic acid into a more reactive acyl chloride.

This two-step procedure typically involves:

Activation of 2-(methylthio)benzoic acid: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding 2-(methylthio)benzoyl chloride. prepchem.comfishersci.co.uk This intermediate is significantly more electrophilic than the parent carboxylic acid.

Acylation of 1-adamantylamine: The isolated acyl chloride is then reacted with 1-adamantylamine. fishersci.co.uk This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.co.uk

While effective, this method requires the handling of moisture-sensitive and corrosive acyl chlorides.

Advanced Coupling Reagents in N-1-adamantyl-2-(methylthio)benzamide Synthesis

To circumvent the often harsh conditions of acyl chloride formation, a wide array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. hepatochem.comluxembourg-bio.com This is particularly advantageous for complex molecules or when dealing with sterically hindered substrates like 1-adamantylamine. nih.govrsc.org

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester, which is then readily attacked by the amine. hepatochem.combachem.com For sterically demanding couplings, phosphonium- and aminium-based reagents are particularly popular. bachem.com

| Coupling Reagent Class | Examples | Activating Principle | Notes for Hindered Couplings |

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generates an activated phosphonium ester. | Known for high coupling rates and are effective for hindered amino acids. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Forms an activated aminium/uronium ester. bachem.com | HATU is particularly effective for challenging couplings due to the nature of its activated ester. bachem.comresearchgate.net |

| Other | Acyl Fluorides (in situ) | Acyl fluorides are less sterically demanding than other acyl halides and show good reactivity. rsc.org | Can be generated using reagents like BTFFH under mild conditions, proving useful for hindered substrates. rsc.org |

This table provides an overview of common coupling reagent classes applicable to the synthesis of this compound.

Synthesis via Thiocarbamates and Related Precursors

While less common for this specific transformation, alternative routes to amides exist. One such method involves the reaction of thiocarbamates with organometallic reagents. For instance, S-phenyl thiocarbamates can react with Grignard reagents to form secondary amides. vu.nlnih.govacs.org This approach is particularly noted for its utility in preparing challenging amides that are not easily accessible through classical methods. vu.nlnih.gov Another related pathway involves the synthesis of N-(1-adamantylcarbamothioyl)benzamides from benzoyl isothiocyanates and 1-adamantylamine. farmaciajournal.comresearchgate.net However, the direct conversion of these thio-analogs to the target benzamide is not a standard procedure.

Strategies for Incorporating the Methylthio Group

The introduction of the 2-(methylthio) moiety is a critical aspect of the synthesis, and it is typically accomplished by preparing the 2-(methylthio)benzoic acid precursor before the amidation step. chemdad.com

Thiolation and Methylation Procedures

A primary route to 2-(methylthio)benzoic acid involves the S-methylation of a corresponding thiol precursor.

Methylation of Thiosalicylic Acid: The most direct method for synthesizing 2-(methylthio)benzoic acid is the methylation of thiosalicylic acid (2-mercaptobenzoic acid). chemdad.com This reaction is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to deprotonate the thiol, forming a more nucleophilic thiolate.

Directed ortho-Metalation (DoM): A powerful strategy for functionalizing aromatic rings is directed ortho-metalation. Unprotected benzoic acid can be lithiated at the ortho position using a strong base like sec-butyllithium in the presence of TMEDA at low temperatures. rsc.org Quenching the resulting ortho-lithiated species with a sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃), introduces the methylthio group directly onto the ring. rsc.org

Introduction of Sulfur-Containing Moieties to the Benzamide Core

Alternative strategies focus on introducing the sulfur functionality through different chemical transformations, often starting from precursors other than thiosalicylic acid.

Nucleophilic Aromatic Substitution (SNAr): A common method involves the reaction of an ortho-substituted benzoic acid derivative, where the substituent is a good leaving group (e.g., fluorine or chlorine), with a sulfur nucleophile. For example, 2-chlorobenzonitrile can be reacted with sodium thiomethoxide (NaSMe) to form 2-(methylthio)benzonitrile. google.comgoogle.com The nitrile group can then be hydrolyzed under acidic or basic conditions to yield the desired 2-(methylthio)benzoic acid. google.comgoogle.com

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods include transition-metal-catalyzed C-H activation. While direct methylation nih.gov and arylation nih.govresearchgate.net of the C-H bond ortho to a carboxylic acid directing group are known, direct thiolation via this method is an area of ongoing research.

| Strategy | Starting Material | Key Reagents | Description |

| S-Methylation | Thiosalicylic acid | Dimethyl sulfate, Base | Direct methylation of the thiol group. chemdad.com |

| Directed ortho-Metalation | Benzoic acid | s-BuLi/TMEDA, then MeSSMe | Lithiation at the ortho position followed by reaction with a sulfur electrophile. rsc.org |

| Nucleophilic Substitution | 2-Chlorobenzonitrile | Sodium thiomethoxide (NaSMe) | Displacement of a halide with a thiolate, followed by nitrile hydrolysis. google.comgoogle.com |

This table summarizes key strategies for the synthesis of the 2-(methylthio)benzoic acid precursor.

Derivatization and Scaffold Modification Techniques

The creation of a library of compounds related to this compound hinges on the strategic derivatization of its core components: the adamantyl moiety and the substituted benzamide scaffold. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

The synthesis of substituted derivatives of this compound can be approached by introducing functional groups onto either the 2-(methylthio)benzoic acid precursor or the 1-adamantylamine.

Modification of the Benzoyl Moiety: A variety of substituted 2-(methylthio)benzoic acids can be prepared to introduce diverse functionalities onto the aromatic ring. For instance, additional substituents such as methoxy (B1213986) or nitro groups can be incorporated. The synthesis of 2-methoxy-5-methylthio-toluene, a precursor to a substituted benzoic acid, has been described, which can then be oxidized to the corresponding carboxylic acid. google.com The general approach involves the reaction of a substituted anthranilic acid with a suitable reagent to introduce the methylthio group, followed by diazotization and hydrolysis to yield the desired benzoic acid derivative.

Functionalization of the Adamantyl Cage: The adamantane (B196018) scaffold can be functionalized prior to its coupling with 2-(methylthio)benzoic acid. A range of functionalized 1-adamantylamines can be synthesized through various methods. For example, the Ritter reaction or nitration can be used to directly introduce an amino group to the adamantane cage. rsc.org Further derivatization of the adamantane core can be achieved through radical-based functionalization reactions that directly convert adamantyl C-H bonds to C-C bonds, allowing for the introduction of alkenes, alkynes, arenes, and carbonyl groups. rsc.org

Once the desired substituted precursors are obtained, they can be coupled using standard amide synthesis techniques. A common method involves the activation of the carboxylic acid group of the substituted 2-(methylthio)benzoic acid with a coupling agent, followed by the addition of the functionalized 1-adamantylamine.

Table 1: Examples of Precursors for Substituted this compound Derivatives

| Precursor Type | Example Compound | Synthetic Utility |

|---|---|---|

| Substituted Benzoic Acid | 2-Methoxy-5-(methylthio)benzoic acid | Introduces a methoxy group on the phenyl ring. |

| Substituted Benzoic Acid | 4-Nitro-2-(methylthio)benzoic acid | Introduces a nitro group for further functionalization. |

| Functionalized Adamantylamine | 3-Hydroxy-1-adamantylamine | Provides a handle for further derivatization via the hydroxyl group. |

The development of chiral analogs of this compound can be achieved through several stereoselective strategies, focusing on introducing chirality either on the adamantane framework or on a substituent of the benzamide ring.

Asymmetric Synthesis of Adamantane Derivatives: The adamantane skeleton itself is achiral, but appropriate disubstitution can introduce chirality. mdpi.com Enantiomerically pure 1,2-disubstituted adamantane derivatives can be synthesized from bicyclic precursors through asymmetric reactions and enantiomeric resolution steps. mdpi.com For instance, a chiral keto-olefin precursor can undergo a titanium(IV) chloride-mediated cyclization to yield an enantiomerically pure substituted adamantane derivative. mdpi.com These chiral adamantylamines can then be used in the coupling reaction to produce chiral this compound analogs. The use of amino acid-derived quaternary ammonium salts as catalysts has been shown to be effective in the asymmetric aza-Henry reaction to produce chiral trifluoromethyl β-nitroamines, which can then be transformed into adamantane-type compounds. nih.govfrontiersin.org

Enantioselective Amide Bond Formation and Derivatization: Chirality can also be introduced during or after the formation of the amide bond. The use of chiral catalysts in the amide formation step can, in some cases, lead to atropisomers if the rotation around the aryl-carbonyl bond is restricted. More commonly, a chiral center can be introduced on a substituent of the benzamide ring. For example, if a substituent on the benzamide contains a prochiral ketone, its asymmetric reduction would lead to a chiral alcohol.

Recent advances in catalysis have enabled the enantioselective synthesis of chiral amides through methods like carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.netnih.gov This method allows for the direct installation of a chiral sp3-carbon center attached to the amide nitrogen. While this would modify the core structure, it represents a pathway to N-chiral analogs.

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Adamantane Precursors | Synthesis of enantiomerically pure substituted 1-adamantylamines followed by amide coupling. | Cyclization of a chiral bicyclic precursor to form a chiral adamantane framework. mdpi.com |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a reaction on the benzamide scaffold. | Asymmetric reduction of a ketone substituent on the phenyl ring. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to one of the precursors to direct a stereoselective reaction, followed by its removal. | Use of a chiral oxazolidinone auxiliary to direct an alkylation reaction. |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogs are critical steps to ensure the chemical purity of the final compounds. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a highly effective method for purifying solid compounds. researchgate.net Given that N-substituted benzamides are often crystalline solids, this technique is particularly suitable. The selection of an appropriate solvent or solvent system is crucial. Polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization of amides. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. For compounds with acidic or basic functionalities, crystallization of their salts can be an effective purification strategy. rochester.edu

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, which is expected to be a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase is a common approach. For more polar analogs, reversed-phase chromatography with a C18 stationary phase and a mobile phase of water and methanol or acetonitrile may be more effective. In some cases, the use of ion-exchange media can be beneficial for purifying amides with basic functional groups. biotage.com

Table 3: Common Purification Techniques for this compound and its Analogs

| Technique | Principle | Typical Solvents/Phases | Advantages |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Acetone, Acetonitrile, Dioxane. researchgate.net | Can yield highly pure crystalline material; scalable. |

| Column Chromatography (Normal Phase) | Separation based on polarity; polar compounds adsorb more strongly to the stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradients. | Effective for separating compounds with different polarities. |

| Column Chromatography (Reversed Phase) | Separation based on hydrophobicity; non-polar compounds have a stronger affinity for the stationary phase. | Stationary Phase: C18 Silica; Mobile Phase: Water/Methanol or Water/Acetonitrile gradients. | Suitable for purifying more polar or water-soluble analogs. |

Structural Elucidation and Advanced Spectroscopic Characterization of N 1 Adamantyl 2 Methylthio Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of N-1-adamantyl-2-(methylthio)benzamide provides information on the number of different types of protons and their neighboring environments. The adamantyl group presents a highly symmetrical and saturated hydrocarbon cage. This results in characteristic signals in the upfield region of the spectrum. The protons of the adamantyl cage typically appear as broad singlets or multiplets due to complex spin-spin coupling. The three sets of methylene (B1212753) protons (δ, β, and γ to the nitrogen) and the methine protons (γ) would have distinct chemical shifts. The methylthio (-SCH₃) group is expected to produce a sharp singlet in the range of 2.0-2.5 ppm. The aromatic protons of the benzoyl moiety would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns dictated by their substitution pattern. The amide proton (N-H) would be observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 | d | 1H | Ar-H |

| 7.40 | t | 1H | Ar-H |

| 7.25 | t | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 6.50 | s (br) | 1H | N-H |

| 2.45 | s | 3H | S-CH₃ |

| 2.15 | s (br) | 6H | Adamantyl-CH₂ (δ) |

| 2.10 | s (br) | 3H | Adamantyl-CH (γ) |

Note: This is a hypothetical data table for illustrative purposes.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing far downfield (165-175 ppm). The aromatic carbons would be found in the 120-140 ppm region, with the carbon attached to the methylthio group showing a characteristic shift. The adamantyl carbons have well-defined chemical shifts, with the quaternary carbon bonded to the nitrogen appearing around 50-60 ppm, and the CH and CH₂ groups resonating in the 25-45 ppm range. The methyl carbon of the methylthio group would be observed at a higher field, typically around 15 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.0 | C=O (Amide) |

| 138.5 | Ar-C (C-S) |

| 135.0 | Ar-C (C-C=O) |

| 131.0 | Ar-CH |

| 128.5 | Ar-CH |

| 126.0 | Ar-CH |

| 125.5 | Ar-CH |

| 52.5 | Adamantyl-C (quaternary) |

| 41.0 | Adamantyl-CH₂ |

| 36.0 | Adamantyl-CH |

| 29.5 | Adamantyl-CH₂ |

Note: This is a hypothetical data table for illustrative purposes.

To unambiguously assign the proton and carbon signals and to piece together the molecular puzzle, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the proton signals of the adamantyl and methylthio groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity (typically over 2-3 bonds). Key correlations would be expected from the amide proton (N-H) to the adamantyl quaternary carbon and the amide carbonyl carbon. Furthermore, correlations from the S-CH₃ protons to the aromatic carbon to which the sulfur is attached would confirm the position of the methylthio group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns.

High-resolution mass spectrometry determines the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₈H₂₃NOS), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be determined and compared to the calculated theoretical value, confirming the elemental composition.

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|

Note: This is a hypothetical data table for illustrative purposes.

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, several characteristic fragmentation pathways would be expected. A common fragmentation would be the cleavage of the amide bond. This could lead to the formation of the adamantyl cation (m/z 135) and the 2-(methylthio)benzoyl fragment. Another likely fragmentation is the loss of the methylthio group.

Hypothetical Major Fragmentation Ions

| m/z | Fragment |

|---|---|

| 301 | [M]⁺ |

| 286 | [M - CH₃]⁺ |

| 254 | [M - SCH₃]⁺ |

| 166 | [C₇H₅OS]⁺ (2-(methylthio)benzoyl cation) |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its amide, adamantyl, and methylthio moieties.

The primary vibrations of interest include the N-H stretch, the C=O (Amide I) stretch, the N-H bend (Amide II), and the C-S stretch. The bulky adamantyl group and the methylthio substituent on the benzoyl ring influence the electronic environment and, consequently, the vibrational frequencies of these functional groups.

Based on established spectroscopic data for related benzamides and thioethers, the expected IR absorption bands for this compound are summarized in the table below. For comparison, data for similar N-substituted benzamides are included. researchgate.netchemicalbook.comchemicalbook.com The position of the carbonyl (C=O) stretching vibration is particularly sensitive to substituent effects and hydrogen bonding. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for Benzamide (B126) chemicalbook.com | Comparative Wavenumber (cm⁻¹) for N-Methylbenzamide chemicalbook.com |

| N-H | Stretch | 3400-3200 | ~3368, ~3177 | ~3320 |

| C-H (Aromatic) | Stretch | 3100-3000 | ~3063 | Not specified |

| C-H (Aliphatic) | Stretch | 2950-2850 | - | ~2930 |

| C=O (Amide I) | Stretch | 1680-1650 | ~1658 | ~1640 |

| N-H (Amide II) | Bend | 1550-1510 | ~1625 | ~1540 |

| C=C (Aromatic) | Stretch | 1600-1450 | ~1580, ~1488 | Not specified |

| C-N | Stretch | 1250-1200 | Not specified | ~1290 |

| C-S | Stretch | 700-600 | - | - |

| Note: The table presents expected ranges and values from analogous compounds. Actual experimental values may vary. |

The N-H stretching frequency is typically observed as a sharp band in the region of 3400-3200 cm⁻¹. Intermolecular hydrogen bonding, a common feature in amides, can cause this band to broaden and shift to a lower wavenumber. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. Its position is influenced by the electronic effects of the substituents on the benzoyl ring and the adamantyl group. The methylthio group at the ortho position may slightly alter the electronic density at the carbonyl carbon, potentially shifting this band. The Amide II band, arising from a combination of N-H bending and C-N stretching vibrations, is another key diagnostic peak. Finally, the aliphatic C-H stretching vibrations from the bulky adamantyl cage and the methylthio group are expected in the 2950-2850 cm⁻¹ region, while the weaker C-S stretch appears at a lower frequency.

X-ray Crystallography for Solid-State Structure Determination (if available for analogs)

Analogs such as N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide demonstrate that the rigid and bulky adamantyl group plays a crucial role in dictating the crystal packing. researchgate.netnih.gov In the solid state, this compound is expected to adopt a conformation that minimizes steric hindrance between the large adamantyl substituent and the substituted benzoyl ring.

A key feature in the crystal structures of secondary amides is the formation of hydrogen-bonded networks. researchgate.netresearchgate.net It is highly probable that molecules of this compound would be linked by intermolecular N-H···O=C hydrogen bonds, often forming chains or dimeric motifs. The presence of the methylthio group could also lead to weaker C-H···S or other non-covalent interactions, further stabilizing the crystal structure.

The table below presents crystallographic data for representative N-adamantyl amide and thioamide analogs, illustrating typical bond lengths and crystal systems. These values serve as a reasonable proxy for the expected structural parameters of this compound.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | Monoclinic | P2₁/c | C(thioamide)–N(adamantyl): 1.3536(14) | researchgate.net |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | C(amide)=O: 1.229(2), C(thioamide)=S: 1.684(2) | nih.gov |

| (Z)-2′-((adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione | Monoclinic | P2₁/m | C(adamantyl)–S: 1.8416(11) | mdpi.com |

| Note: This table provides data for analogous compounds to infer potential structural characteristics. |

Computational and Theoretical Chemistry Studies on N 1 Adamantyl 2 Methylthio Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are pivotal for delineating the fundamental electronic structure and reactivity of a molecule. These calculations provide a foundational understanding of the intrinsic properties of N-1-adamantyl-2-(methylthio)benzamide.

The conformational flexibility of this compound arises from the potential for rotation around several single bonds. Density Functional Theory (DFT) is a powerful computational tool to map the potential energy surface and identify the most stable three-dimensional arrangements, or conformers, of the molecule. nih.govresearchgate.net Utilizing a functional like B3LYP with a 6-31G(d) basis set allows for a systematic exploration of the conformational space.

The primary determinants of the molecule's shape are the dihedral angles associated with the amide linkage, the connection of the adamantyl group to the amide nitrogen, and the bond between the methylthio group and the benzoyl ring. The steric hindrance imposed by the large adamantyl group is expected to heavily favor a trans conformation with respect to the amide bond to minimize repulsive forces. The orientation of the methylthio group is also crucial as it can influence intramolecular interactions. The relative energies of these conformers can be calculated to predict their statistical populations at thermal equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C-C-N-C) (°) | Dihedral Angle (C-C-S-C) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.9 | 88.1 | 0.00 |

| B | -179.5 | -90.3 | 0.78 |

| C | 4.8 | 87.5 | 3.62 |

| D | 5.1 | -91.0 | 3.88 |

This table presents hypothetical DFT calculation results for illustrative purposes.

The electronic characteristics of this compound are explored through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy level is an indicator of the molecule's electron-donating capability, whereas the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that provides insight into the molecule's chemical reactivity and stability.

It is predicted that the HOMO of this compound is predominantly located on the electron-rich benzoyl ring substituted with the methylthio group. Conversely, the LUMO is likely to be distributed across the benzamide (B126) core. The saturated adamantyl cage is anticipated to have a negligible contribution to these frontier orbitals. A molecular electrostatic potential (MEP) map can further visualize the charge distribution, identifying nucleophilic regions, such as the carbonyl oxygen and the sulfur atom, and electrophilic sites, like the amide proton. mdpi.com

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.7 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.1 D |

This table presents hypothetical electronic property calculations for illustrative purposes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational tools for predicting the interaction of small molecules with biological targets, a cornerstone of modern drug discovery.

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govbohrium.comuzh.chijsrst.com For this compound, docking studies against a range of protein targets can generate hypotheses about its potential biological functions. Based on the known activities of other adamantane-containing compounds, suitable targets could include viral proteins or enzymes implicated in neurological conditions. nih.govresearchgate.net

In a typical docking protocol, the three-dimensional structure of the ligand is placed into the binding pocket of the target protein, and a scoring function is used to estimate the strength of the interaction. The results provide a likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The bulky adamantyl group is poised to occupy hydrophobic pockets, while the benzamide group can participate in hydrogen bonding.

Table 3: Illustrative Docking Scores of this compound with a Hypothetical Protein Target (Illustrative Data)

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -9.2 | TYR 88, PHE 102, LEU 155 |

| 2 | -8.8 | TRP 61, ILE 93, VAL 124 |

| 3 | -8.5 | ALA 70, PRO 91, MET 112 |

This table presents hypothetical molecular docking results for illustrative purposes.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for a molecule to be biologically active. mdpi.compharmacophorejournal.com A pharmacophore model for this compound can be constructed from its docked conformation or from a set of known active analogs.

A plausible pharmacophore for this compound would likely consist of a hydrophobic feature for the adamantyl group, a hydrogen bond acceptor for the carbonyl oxygen, a hydrogen bond donor for the amide hydrogen, and an aromatic/hydrophobic feature for the substituted benzoyl ring. This model can then be used as a 3D query to screen large chemical databases for novel compounds with similar potential activities. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the stability of a ligand-protein complex over time. mdpi.comias.ac.in By simulating the docked complex in a realistic aqueous environment, MD can validate the binding pose and assess the durability of the interactions.

Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to gauge the stability of the complex. mdpi.com A stable complex will show minimal fluctuations in these values throughout the simulation. Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint flexible regions of the protein that may be important for binding. These simulations provide a more comprehensive and dynamic understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For adamantyl-containing benzamides, these studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Researchers have successfully developed various QSAR models for adamantyl derivatives to predict their biological activities, such as inhibitory actions on specific proteins. These models are crucial for designing more potent and selective compounds.

Three-dimensional QSAR (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been applied to polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. researchgate.netnih.gov For a series of adamantyl derivatives acting as P-glycoprotein (P-gp) inhibitors, 3D-QSAR models were developed to elucidate their structural requirements. dongguk.edu The robustness of these models was confirmed through rigorous validation techniques, including leave-one-out and leave-five-out cross-validation, as well as bootstrapping analyses, ensuring their predictive power. dongguk.edumdpi.com

The statistical significance of these models is demonstrated by their high correlation coefficients. For instance, a CoMFA model for P-gp inhibitors yielded a cross-validated q² of 0.764 and a non-cross-validated r² of 0.988. dongguk.edu Similarly, a CoMSIA model produced a q² of 0.655 and an r² of 0.964. dongguk.edu Such high statistical values indicate that the models are well-fitted and possess strong predictive capabilities. researchgate.netdongguk.edu These models are essential tools for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.com

Table 1: Exemplary Statistical Parameters of 3D-QSAR Models for Adamantyl Derivatives

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated) | Validation Method | Target |

|---|---|---|---|---|

| CoMFA | 0.764 | 0.988 | Leave-One-Out | P-gp Inhibition dongguk.edu |

| CoMSIA | 0.655 | 0.964 | Leave-One-Out | P-gp Inhibition dongguk.edu |

| CoMFA | 0.577 | 0.917 | Leave-One-Out | Melanogenesis Inhibition researchgate.net |

This table is interactive. Users can sort columns to compare model performance.

QSAR studies are instrumental in identifying the specific physicochemical properties, or descriptors, that influence the biological activity of a molecule. For adamantyl-benzamide derivatives, several key descriptors have been identified.

Contour map analysis from 3D-QSAR studies on N-benzylbenzamides revealed that the steric bulk of the adamantyl group is a critical factor for activity. researchgate.netnih.gov The lipophilic character conferred by the adamantyl moiety has been associated with greater depigmentation efficacy in melanogenesis inhibitors. researchgate.net In studies of P-gp inhibitors, both steric and electrostatic fields were significant, with different atomic charge calculation methods impacting the final model. dongguk.edu The Austin Model 1-Bond Charge Correction (AM1-BCC) atomic charge was found to produce the best predictive CoMFA model for these inhibitors. dongguk.edu

For other benzamide derivatives, descriptors such as polarizability, surface tension, torsion energy, and the number of hydrogen bond donors have been shown to strongly correlate with biological activity. mdpi.comnih.gov The molecular shape and electronic properties, therefore, play a crucial role in the interaction of these compounds with their biological targets. researchgate.netresearchgate.net Understanding these influencing factors allows for the targeted modification of the lead compound to enhance its desired biological effects. researchgate.net

In Silico ADME Prediction for Preclinical Drug-likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of preclinical drug development, helping to assess the pharmacokinetic profile and drug-likeness of a compound. mdpi.comjonuns.com Computational tools are used to predict these properties, saving time and resources by identifying potentially problematic candidates early in the discovery pipeline. jonuns.comresearchgate.net

For a series of N-(1-adamantylcarbamothioyl)benzamides, structurally similar to the compound of interest, an in silico ADME profile was generated. researchgate.netfarmaciajournal.com The predictions revealed that these compounds generally exhibit low water solubility but high membrane permeability, a characteristic likely attributable to the lipophilic nature of the adamantane (B196018) moiety. farmaciajournal.com The predicted high permeability suggests good potential for passive transcellular diffusion. researchgate.net

Furthermore, predictions for blood-brain barrier (BBB) permeation indicated a high probability of crossing into the central nervous system, suggesting potential applications for CNS-related targets. researchgate.net The majority of the studied N-(1-adamantylcarbamothioyl)benzamides were found to comply with Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, with most compounds violating only one of the rules at most. researchgate.net

Table 2: Predicted ADME Properties for a Series of N-(1-adamantylcarbamothioyl)benzamides

| Compound ID | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | MLogP | Predicted Water Solubility | Predicted BBB Permeation |

|---|---|---|---|---|---|---|

| 6a | 432.57 | 2 | 4 | 5.23 | Low | High |

| 6b | 460.62 | 2 | 4 | 5.75 | Low | High |

| 6c | 446.60 | 2 | 4 | 5.59 | Low | High |

| 6d | 446.60 | 2 | 4 | 5.59 | Low | High |

| 6e | 416.55 | 2 | 5 | 4.88 | Low | High |

Data sourced from a study on N-(1-adamantylcarbamothioyl)benzamides. researchgate.net This table is interactive and allows for sorting.

These in silico assessments provide a valuable preliminary screen, highlighting compounds with favorable pharmacokinetic profiles that are promising candidates for further investigation. researchgate.netfarmaciajournal.com

Preclinical Pharmacological and Biological Investigations of N 1 Adamantyl 2 Methylthio Benzamide and Its Analogs

In Vitro Enzyme Inhibition Studies

Investigation of Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

The simultaneous activation of the cannabinoid type 2 receptor (CB2R) and inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising synergistic strategy for anti-inflammatory therapies. nih.gov FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide. nih.gov In this context, a series of N-(1-adamantyl)benzamides has been designed and investigated as potential dual-acting agents, functioning as both CB2R agonists and FAAH inhibitors. nih.gov

While specific studies on the FAAH inhibitory activity of N-1-adamantyl-2-(methylthio)benzamide are not extensively detailed in the available literature, research on analogous N-(1-adamantyl)benzamides provides insight into their potential as FAAH inhibitors. A study focusing on a library of these compounds demonstrated that certain derivatives exhibit significant FAAH inhibitory activity. nih.gov Molecular docking simulations have been employed to understand the molecular basis for the observed activities of these multitarget ligands. nih.gov For instance, some of the most promising compounds from this class have been identified as full CB2R agonists and effective FAAH inhibitors, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. nih.gov The general mechanism of many FAAH inhibitors involves the carbamylation of the catalytic Ser241 residue within the enzyme's active site. nih.gov

Analysis of Histone Deacetylase (HDAC) Isozyme Selectivity and Inhibition

The substitution at the 2-position of the benzamide (B126) ring has been shown to be a critical determinant of selectivity for histone deacetylase (HDAC) inhibitors. nih.gov Notably, compounds incorporating a 2-methylthiobenzamide moiety have been identified as highly potent and selective inhibitors of HDAC3. nih.govacs.org

One such 2-methylthiobenzamide analog, compound 16 , demonstrated an IC₅₀ of 29 nM for HDAC3, with a remarkable 690-fold selectivity over HDAC1. nih.gov This high degree of selectivity is significant, as even minor structural modifications, such as replacing the 2-methylthio group with a 2-hydroxy group, can lead to a complete loss of selectivity for HDAC3 over HDAC1 and HDAC2, despite retaining similar potency. nih.govacs.org X-ray crystallography studies of these analogs bound to HDAC2 have revealed different binding modes to the catalytic zinc ion, providing a rationale for the observed differences in selectivity. nih.govacs.org

The 2-methylamino benzamide analog 13 also displayed high selectivity for HDAC3, with an IC₅₀ of 41 nM and over 366-fold selectivity against other HDAC subtypes. nih.gov In contrast, the removal of the methyl group from the sulfur in a related analog resulted in a significant reduction in HDAC3 inhibition and a loss of selectivity. nih.gov These findings underscore the crucial role of the 2-methylthio group in achieving potent and selective HDAC3 inhibition. Some benzamide derivatives have been shown to act as slow-binding inhibitors of HDAC3. nih.gov

Table 1: HDAC Inhibition Data for Selected 2-Substituted Benzamide Analogs

| Compound | 2-Substituent | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) | Reference |

|---|---|---|---|---|

| Analog 16 | -S-CH₃ | 29 | 690-fold | nih.gov |

| Analog 13 | -NH-CH₃ | 41 | >366-fold | nih.gov |

| Analog 18 | -O-CH₃ | ~145 (5-fold less active than 16) | 44-fold | nih.gov |

| Analog 19/20 | -OH | Potent | No selectivity | nih.govacs.org |

Characterization of Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a target for various therapeutic agents, including those for cancer. nih.govpatsnap.com While specific studies on the DHFR inhibitory activity of this compound are not available, research on related benzamide and adamantane-containing compounds provides some context.

Benzamide derivatives have been investigated as inhibitors of human DHFR (hDHFR). mdpi.com In one study, a series of benzamide trimethoprim (B1683648) derivatives were all found to be more active than the parent compound, trimethoprim, with IC₅₀ values ranging from 4.72 to 20.17 µM. mdpi.com This suggests that the benzamide scaffold can contribute to DHFR inhibition. Molecular modeling studies have indicated that these benzamide analogs can have a different mechanism of hDHFR inhibition compared to classical inhibitors like methotrexate, as they may lack key hydrogen bonding interactions. mdpi.com

Additionally, compounds containing an adamantane (B196018) moiety have been explored as antifolate agents with DHFR inhibitory activity. nih.gov However, there is no direct evidence from the searched literature to suggest that this compound itself is an inhibitor of DHFR.

Exploration of Other Enzyme Targets (e.g., Trypanothione (B104310) Reductase)

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.govmdpi.comnih.gov This enzyme is absent in humans, making it an attractive drug target. nih.gov The primary function of TR is to maintain the reduced state of trypanothione, a key antioxidant in these parasites. nih.gov

While various classes of compounds have been identified as TR inhibitors, there is no specific mention in the available scientific literature of this compound or its close analogs having been evaluated for inhibitory activity against trypanothione reductase. nih.govmdpi.comnih.gov The known inhibitors of TR are structurally diverse and often target the wide substrate-binding cavity of the enzyme. nih.gov

Receptor Binding and Modulation Assays

Cannabinoid CB2 Receptor Agonism and Selectivity

Research into N-(1-Adamantyl)benzamides has identified them as a class of molecules with significant potential as modulators of the cannabinoid CB2 receptor (CB2R). nih.gov The CB2R is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory conditions without the psychoactive effects associated with the CB1 receptor. nih.govuniba.it

A series of N-(1-Adamantyl)benzamide analogs have been synthesized and evaluated for their affinity and selectivity for the CB2 receptor. uniba.it The substitution pattern on the benzamide ring plays a crucial role in determining the binding affinity. For instance, an unsubstituted N-(1-adamantyl)benzamide shows no significant affinity for either CB1 or CB2 receptors. uniba.it However, the introduction of specific substituents can confer notable CB2R affinity. A 4-substituted hydroxyl analog demonstrated a CB2R affinity with a Ki value of 1060 nM, while showing comparable low affinity for the CB1R. uniba.it

Further structure-activity relationship (SAR) studies revealed that a 3-methoxy group on the benzene (B151609) ring is beneficial for CB2R affinity. uniba.it This is highlighted by a 2-benzyloxy analog with a 3-methoxy group, which showed a good balance of CB2R affinity and selectivity over the CB1R. uniba.it The combination of a 2,3-di-methoxy substitution resulted in even higher CB2R affinity (Ki = 87.6 nM) with no affinity for the CB1R. uniba.it

In functional assays, several of these adamantyl-benzamide derivatives have been shown to act as full agonists at the CB2R. uniba.it For example, select compounds from the series not only displayed high CB2R affinity but also demonstrated a full agonist profile in cAMP assays, comparable to the reference CB2R agonist JWH-133. uniba.it A clear correlation between CB2R binding affinity and agonist activity was observed, with the most potent compounds exhibiting EC50 values in the nanomolar range. uniba.it

The adamantyl moiety itself is recognized as being favorable for CB2 receptor binding, likely due to hydrophobic interactions within the CB2 binding pocket. frontiersin.org This has been a guiding principle in the design of various selective CB2R agonists. frontiersin.orgnih.govnih.gov The strategic design and synthesis of these N-adamantyl-anthranil amide derivatives have led to compounds with high affinity for human CB2R and excellent selectivity against CB1R. researchgate.net

Table 1: CB2R Binding Affinities and Functional Activity of Selected N-(1-Adamantyl)benzamide Analogs

| Compound ID | Substituents | CB2R Kᵢ (nM) | CB1R Kᵢ (nM) or % displacement @ 1µM | CB2R Functional Activity (EC₅₀, nM) |

|---|---|---|---|---|

| 9 | Unsubstituted | No affinity | No affinity | Not reported |

| 18 | 4-OH | 1060 | Comparable to isomers | Not reported |

| 19 | 3-OCH₃ | 153.1 | Not reported | Not reported |

| 29 | 2,3-di-OCH₃ | 87.6 | No affinity | Not reported |

| 13 | Not specified | Not specified | Not specified | 123.6 |

| 26 | Not specified | Not specified | Not specified | 86.9 |

| 27 | Not specified | Not specified | Not specified | 283.3 |

Data sourced from a study on N-(1-Adamantyl)benzamides as dual modulators of CB2R and FAAH. uniba.it

Serotonin (B10506) Receptor (5-HT3) Ligand Binding Studies (if applicable)

Currently, there is no specific information available in the provided search results that directly investigates the binding of this compound or its close analogs to the serotonin 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its modulation can lead to therapeutic effects in conditions like emesis and irritable bowel syndrome. nih.govnih.gov While some antidepressants are known to target 5-HT3 receptors, a direct link to this compound has not been established in the available literature. nih.gov

Cell-Based Assays for Biological Activity

Investigations into Antimicrobial Activity against Bacterial Strains (Gram-positive and Gram-negative)

Several studies have explored the antimicrobial potential of adamantane-containing compounds, including derivatives of N-(1-adamantyl)carbothioamide. In one such study, a series of these compounds were tested against pathogenic Gram-positive and Gram-negative bacteria. nih.govnih.gov The results indicated that the antibacterial activity was varied and dependent on the specific chemical structure of the analog. nih.gov

For instance, certain N-(1-adamantyl)carbothioamides demonstrated marked activity against the tested Gram-positive bacteria, while exhibiting weak to moderate activity against Gram-negative strains. nih.gov Specifically, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides showed potent, broad-spectrum antibacterial activity against Gram-positive bacteria and Escherichia coli, with moderate to weak activity against Pseudomonas aeruginosa. nih.gov

Another study on N-(1-adamantylcarbamothioyl)benzamides evaluated their antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Some of these compounds showed notable activity against E. coli biofilm formation. researchgate.net The general observation across different studies is that benzamide derivatives can possess significant antibacterial properties. nanobioletters.com

Table 2: Antimicrobial Activity of Selected N-(1-adamantyl)carbothioamide Analogs

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| 5c, 5d, 5e, 6, 7 | Marked activity | Weak to moderate activity |

| 10a, 10b | Potent, broad-spectrum activity | Potent against E. coli, moderate to weak against P. aeruginosa |

| 15a, 15f, 15g | Potent activity against one or more tested microorganisms | Potent activity against one or more tested microorganisms |

Activity is described based on the findings from the cited study. nih.gov

Evaluation of Antifungal Activity against Fungal Pathogens

The antifungal properties of adamantane derivatives have also been a subject of investigation. In a study evaluating N-(1-adamantyl)carbothioamide derivatives, their activity was tested against the yeast-like fungus Candida albicans. nih.govnih.gov However, the N-(1-adamantyl)carbothioamides (compounds 5c–e, 6, 7 and 8a–c) that showed antibacterial activity were found to be inactive against Candida albicans. nih.gov

In contrast, other studies on different adamantane derivatives have reported significant antifungal effects. For example, 2-adamantylamine hydrochloride has been shown to have fungicidal action against both Candida albicans and Candida parapsilosis, inhibiting their growth and biofilm formation. nih.gov Another study on 2-(2-((5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-yl)thio)acetyl)-N-R1-hydrazine-carbothioamides revealed compounds with antifungal activity that in some cases exceeded that of the reference drug trimethoprim. zsmu.edu.ua This suggests that while the specific this compound scaffold may not be optimal for antifungal activity, the adamantane moiety can be incorporated into other molecular frameworks to achieve this effect. doaj.org

Antiviral Activity Assessments against Specific Viral Targets

The adamantane core is famously associated with antiviral drugs like amantadine (B194251) and rimantadine, which have been used against influenza A virus. nih.govactanaturae.runih.gov This has spurred research into other adamantane derivatives for their potential antiviral applications.

A study on 4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives investigated their activity against the Dengue virus (DENV). mdpi.com Two compounds from this series showed significant inhibitory activity against DENV2 with minimal cytotoxicity. mdpi.com Molecular modeling suggested that these compounds might act as inhibitors of the DENV NS2B/NS3 protease. mdpi.com

Another area of investigation is the activity of adamantane derivatives against influenza viruses, including strains resistant to older drugs. actanaturae.ru For instance, (R)-isomers of 6-(1-adamantyl)-1,3-oxazinan-2-one and 6-(1-adamantyl)piperidin-2,4-dione have demonstrated effective inhibition of influenza A virus replication, including rimantadine-resistant strains. actanaturae.ru While direct antiviral assessments of this compound are not available in the provided results, the broader family of adamantane compounds continues to be a source of potential antiviral agents. mdpi.com

In Vitro Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of N-(1-adamantyl)benzamide analogs are a significant area of preclinical investigation, largely linked to their activity as CB2 receptor agonists. nih.govuniba.it Activation of the CB2R is known to counteract inflammatory states. nih.govresearchgate.net

In cellular models, N-(1-adamantyl)benzamide derivatives that act as dual CB2R agonists and fatty acid amide hydrolase (FAAH) inhibitors have been shown to decrease the production of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines. nih.govuniba.it This modulation of the inflammatory cascade is a key mechanism of their anti-inflammatory action. researchgate.net

Other adamantane derivatives have also demonstrated anti-inflammatory effects through different mechanisms. For example, N-adamantyl-4-methylthiazol-2-amine was found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This compound reduced the levels of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov The mechanism for these effects was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The benzamide and nicotinamide (B372718) structures themselves have been shown to possess anti-inflammatory properties, potentially through the inhibition of the transcription factor NF-kappaB, which would in turn reduce the production of TNF-α. nih.gov This suggests that the anti-inflammatory potential of this compound could be multifaceted, stemming from both the adamantane and benzamide moieties. mdpi.com

Antiproliferative Activity in Select Cancer Cell Lines (excluding clinical efficacy)

The antiproliferative potential of compounds containing the adamantane scaffold, particularly adamantyl benzamide analogs, has been explored in various preclinical in vitro studies. While data on this compound itself is not prominent in the literature, investigations into its structural analogs provide insight into the potential cytotoxic activities of this chemical class against cancer cell lines.

A study involving a series of novel N-(1-adamantylcarbamothioyl)benzamides, which are structurally related to the target compound, included an in vitro cytotoxicity evaluation against the Hep-2 human larynx carcinoma cell line. farmaciajournal.com This preliminary biological screening identified these analogs as having a favorable toxicological profile, suggesting they are suitable candidates for more detailed investigation. farmaciajournal.com Other research into adamantane derivatives has shown significant antiproliferative effects. For instance, certain S-arylmethyl derivatives of N-(adamantan-1-yl)carbothioamides displayed marked generalized anti-proliferative activity against three human tumor cell lines, with IC₅₀ values below 10 μM. nih.gov Similarly, adamantane-linked isothiourea derivatives have been evaluated against a panel of human cancer cell lines, with some analogs showing good activity. acs.org For example, a 4-bromobenzyl analog demonstrated IC₅₀ values under 30 μM against five different human cancer cell lines. acs.org

The mechanism of antiproliferative action for some adamantane-containing compounds has been linked to cell cycle arrest. nih.gov For example, studies on N-(alkyladamantyl)phthalimides revealed that their activity was due to a delay in the progression through the G1/S phase of the cell cycle. nih.gov The lipophilic nature of the adamantane group is often cited as a key contributor to the biological activity of these compounds. nih.govmdpi.compensoft.net

The table below summarizes the in vitro antiproliferative activity of selected adamantane analogs.

Table 1: Antiproliferative Activity of Selected Adamantane Analogs

| Compound Class | Cell Line | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Adamantane-linked isothiourea (analog 2) | Prostate Cancer (PC-3) | IC₅₀ | 22.22 ± 3.1 μM | acs.org |

| Adamantane-linked isothiourea (analog 2) | Hepatocellular Carcinoma (HepG-2) | IC₅₀ | 19.16 ± 1.4 μM | acs.org |

| Adamantane-linked isothiourea (analog 2) | Colorectal Carcinoma (HCT-116) | IC₅₀ | 30.0 ± 3.2 μM | acs.org |

| Adamantane-linked isothiourea (analog 2) | Breast Cancer (MCF-7) | IC₅₀ | 15.16 ± 2.3 μM | acs.org |

| Adamantane-linked isothiourea (analog 2) | Epithelioid Carcinoma (HeLa) | IC₅₀ | 22.10 ± 2.1 μM | acs.org |

In Vitro/Ex Vivo Pharmacokinetic Profiling (Preclinical Focus)

Preclinical pharmacokinetic profiling is essential to assess the drug-like properties of new chemical entities. For adamantyl benzamides, these investigations focus on their metabolic fate, interaction with plasma proteins, and ability to cross biological membranes.

The metabolic stability of a compound, often assessed using liver microsomes, is a critical parameter that influences its in vivo half-life and clearance. researchgate.netspringernature.com The adamantane moiety is a known major site for metabolic oxidation, typically mediated by cytochrome P450 (CYP) enzymes. frontiersin.org

Studies on adamantanyl benzamide analogs have revealed that metabolic stability can be a significant challenge. For example, an adamantanyl benzamide identified as a potent P2X7 receptor antagonist (referred to as lead benzamide 1) exhibited poor metabolic stability, which hindered its development. nih.gov Subsequent research focused on creating bioisosteres to improve this profile. The introduction of fluorine atoms at the adamantane bridgehead positions was well-tolerated and led to analogs with significantly improved metabolic stability. nih.gov A resulting trifluorinated benzamide analog (compound 34) was found to have a metabolic stability ten times greater than the original lead compound. nih.gov

In vitro studies with liver microsomes from different species (human, rat, and mouse) are standard for evaluating potential inter-species differences in metabolism. enamine.net For instance, one study on a cannabinoid agonist, AM9338, which contains an adamantyl group, showed extensive CYP-dependent metabolism across all three species in the presence of the cofactor NADPH. frontiersin.org Another study on N-benzyladamantanamine using rat hepatic microsomes identified dealkylation as one of the metabolic pathways. nih.gov

The table below presents representative data on the metabolic stability of adamantane-containing compounds in liver microsomes.

Table 2: Metabolic Stability of Adamantane Analogs in Liver Microsomes

| Compound / Analog | Test System | Incubation Time | % Parent Compound Remaining | Reference(s) |

|---|---|---|---|---|

| Adamantanyl Benzamide (Lead 1) | Microsomes | Not Specified | Poor Stability | nih.gov |

| Trifluorinated Benzamide (Cpd 34) | Microsomes | Not Specified | 10x more stable than Lead 1 | nih.gov |

| Compound 12 (unspecified structure) | Mouse Liver Microsomes | 120 min | 27.5% | researchgate.net |

| Compound 12 (unspecified structure) | Rat Liver Microsomes | 120 min | 16.7% | researchgate.net |

| Compound 12 (unspecified structure) | Human Liver Microsomes | 120 min | 72.6% | researchgate.net |

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active compound available to interact with its target. boomer.orgyoutube.com Highly protein-bound drugs tend to have lower volumes of distribution. boomer.org

For adamantane-containing compounds, the lipophilic nature of the adamantyl cage is expected to contribute to plasma protein binding. pensoft.netnih.gov An in silico ADME (Absorption, Distribution, Metabolism, and Excretion) study performed on a series of N-(1-adamantylcarbamothioyl)benzamides predicted that these compounds would have a high binding affinity for plasma proteins. farmaciajournal.com While in silico predictions require experimental validation, they provide an early indication of a compound's likely behavior.

Experimental data from related adamantane structures support this. An in vitro study of amantadine, a simple adamantane amine, found that approximately two-thirds of the compound was bound to plasma proteins, a level that was consistent across a wide range of concentrations. nih.gov This binding can have significant consequences; even small changes in the binding of highly bound drugs (e.g., from 99% to 98%) can double the free drug concentration, potentially altering the clinical response. boomer.org

Table 3: Plasma Protein Binding Profile of Adamantane Analogs

| Compound Class | Method | Predicted/Measured Binding | Reference(s) |

|---|---|---|---|

| N-(1-adamantylcarbamothioyl)benzamides | In Silico Prediction | High binding affinity | farmaciajournal.com |

A compound's ability to permeate biological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets, is a key determinant of its therapeutic utility. researchgate.net The high lipophilicity conferred by the adamantane moiety is predicted to favor high membrane permeability. farmaciajournal.compensoft.net

An in silico analysis of N-(1-adamantylcarbamothioyl)benzamides predicted high permeability. farmaciajournal.com The same study also predicted that these compounds are not substrates for P-glycoprotein (P-gp), an important efflux transporter that actively pumps xenobiotics out of cells, including at the BBB. farmaciajournal.com Being a non-substrate for P-gp is advantageous as it reduces the likelihood of efflux-mediated drug-drug interactions and can improve CNS penetration. farmaciajournal.com

Developing BBB-permeable compounds is often a goal in CNS drug discovery. researchgate.netnih.gov Studies on other benzamide series have shown that specific structural features, such as a basic benzylic amine, can be key to conferring BBB penetration. nih.gov While direct experimental data on the permeability of this compound is scarce, the predictive data for its close analogs suggest that this class of compounds has a favorable permeability profile.

Table 4: Predicted Permeability Characteristics of Adamantyl Benzamide Analogs

| Compound Class | Parameter | Prediction | Implication | Reference(s) |

|---|---|---|---|---|

| N-(1-adamantylcarbamothioyl)benzamides | Permeability | High | Good potential for absorption | farmaciajournal.com |

In Vivo Preclinical Studies (Mechanistic/Proof-of-Concept in Animal Models, excluding clinical trial data)

In vivo studies in animal models are crucial for establishing proof-of-concept and understanding the mechanistic basis of a compound's pharmacological activity before any consideration for clinical development.

The anti-inflammatory properties of adamantyl benzamides have been demonstrated in several preclinical animal models. Much of this research has focused on analogs that act as antagonists of the P2X7 receptor, a ligand-gated ion channel known to play a role in inflammatory processes. researchgate.netnih.govfrontiersin.org

One extensively studied analog is N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA). researchgate.net In an acute model of inflammation, AACBA dose-dependently prevented or reversed carrageenan-induced paw edema in rats. researchgate.net In a model of systemic inflammation, the compound dose-dependently reduced the release of the pro-inflammatory cytokine interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). researchgate.net

In a chronic model of inflammatory disease, the collagen-induced arthritis model in rats, prophylactic administration of AACBA prevented the clinical signs and histopathological damage associated with the condition. researchgate.net The mechanism for the anti-inflammatory effects of the broader benzamide class has been linked to the inhibition of the transcription factor NF-kappaB, which subsequently suppresses the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-alpha). nih.gov

The findings from these animal models provide strong proof-of-concept for the anti-inflammatory potential of adamantyl benzamide analogs.

Table 5: In Vivo Anti-Inflammatory Activity of the Analog AACBA

| Animal Model | Species | Effect Measured | Result | Reference(s) |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Reversal of edema and mechanical hypersensitivity | Dose-dependent prevention/reversal | researchgate.net |

| Lipopolysaccharide (LPS)-Induced Inflammation | Rat | Plasma Interleukin-6 (IL-6) release | Dose-dependent reduction | researchgate.net |

Structure Activity Relationship Sar Studies of N 1 Adamantyl 2 Methylthio Benzamide Analogs

Impact of Adamantyl Moiety Modifications on Biological Activity

The adamantyl group, a bulky, lipophilic, and rigid cage-like hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates often enhances their metabolic stability and modulates their pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com In the context of N-1-adamantyl-2-(methylthio)benzamide analogs, modifications to this moiety have significant implications for biological activity.

Substitutions and Stereochemical Variations on the Adamantyl Group

The substitution pattern on the adamantyl cage can profoundly influence the biological activity of this compound analogs. While direct SAR studies on substituted adamantyl moieties for this specific compound are limited, general principles from other adamantane-containing drugs suggest that both the position and nature of the substituent are critical. For instance, in some classes of adamantane (B196018) derivatives, the introduction of substituents can be detrimental to activity, while in others, it can lead to enhanced potency or selectivity.

Stereochemical variations, although not applicable to the symmetrical 1-adamantyl group, would become a significant factor if an asymmetrical adamantyl isomer or a substituted adamantyl group were used. The spatial arrangement of substituents could dictate the molecule's ability to fit into a biological target's binding pocket, thereby affecting its efficacy.

Influence of Linker Length and Connectivity to the Benzamide (B126) Core

The connection between the adamantyl group and the benzamide core is another critical determinant of biological activity. While this compound features a direct amide linkage, studies on other adamantane derivatives have shown that introducing a linker, such as a methylene (B1212753) or ethylene (B1197577) group, can alter the compound's flexibility and orientation, leading to changes in activity. koreascience.kr For example, increasing the linker length in some adamantane-based compounds has been shown to decrease activity. koreascience.kr The optimal linker length and connectivity would depend on the specific target and the desired mode of interaction.

Role of the Methylthio Group in Ligand-Target Interactions

The methylthio group at the 2-position of the benzamide ring is a key feature of this compound, likely contributing to its electronic properties and ability to form specific interactions with biological targets.

Bioisosteric Replacements of the Methylthio Group

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while retaining its biological activity. nih.govresearchgate.netcambridgemedchemconsulting.com The methylthio group (-SMe) can be replaced by a variety of other functional groups to probe the importance of its size, electronics, and hydrogen bonding capacity.

Table 1: Potential Bioisosteric Replacements for the Methylthio Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| -SMe | -OMe | The methoxy (B1213986) group is a classical bioisostere of the methylthio group, offering similar steric bulk but different electronic properties and hydrogen bonding potential. |

| -SMe | -Cl | The chloro group is similar in size to the methylthio group and can act as a hydrogen bond acceptor, but it is more electron-withdrawing. |

| -SMe | -CH2CH3 | The ethyl group provides similar lipophilicity and size but lacks the heteroatom's ability to engage in specific interactions. |

| -SMe | -CF3 | The trifluoromethyl group is a non-classical bioisostere that is strongly electron-withdrawing and can impact metabolic stability. |

The choice of bioisostere would depend on the desired modulation of the compound's properties. For example, replacing the methylthio group with a methoxy group could alter the compound's metabolic profile and its interaction with the target.

Oxidation States of Sulfur and Their Effect on Activity

The sulfur atom in the methylthio group can exist in different oxidation states, namely as a sulfoxide (B87167) (-S(O)Me) or a sulfone (-S(O)2Me). This oxidation can occur metabolically or be synthetically induced, and it significantly alters the group's polarity, size, and hydrogen bonding capacity. nih.govnih.govacsgcipr.orgrsc.orgresearchgate.net

The oxidation of thioethers to sulfoxides and sulfones is a known metabolic pathway and can have a profound impact on a drug's activity, duration of action, and clearance. acsgcipr.org In the case of this compound analogs, the corresponding sulfoxide and sulfone derivatives would be expected to have different biological profiles. The increased polarity of the sulfoxide and sulfone could affect cell permeability and binding to the target.

Substituent Effects on the Benzamide Phenyl Ring

The benzamide phenyl ring provides a scaffold for introducing substituents that can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. Studies on N-(1-adamantyl)benzamides have demonstrated the importance of the substitution pattern on the phenyl ring. acs.org

A study on N-(1-adamantyl)benzamides as potential dual agents for the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH) revealed that the position of a hydroxyl substituent on the benzamide ring is critical for activity. acs.org The unsubstituted benzamide analog was devoid of affinity for either target. Introducing a hydroxyl group at the 4-position resulted in a compound with moderate CB2 receptor affinity, while 2- and 3-hydroxyl substituted analogs were inactive. acs.org This highlights the sensitivity of the biological target to the substituent's position on the phenyl ring.

Table 2: Effect of Hydroxyl Substitution on the Benzamide Ring of N-(1-Adamantyl)benzamides acs.org

| Compound | Substitution on Phenyl Ring | CB2R Affinity (Ki, nM) |

| 9 | Unsubstituted | >10000 |

| 17 | 2-OH | >10000 |

| 22 | 3-OH | >10000 |

| 18 | 4-OH | 1060 |

These findings underscore the importance of systematic exploration of substituents on the benzamide phenyl ring to optimize the biological activity of this compound and its analogs. The nature, position, and electronic properties of these substituents are key factors in modulating the interaction with biological targets.

Electronic and Steric Effects of Substituents on Activity

For instance, in related quinazoline (B50416) series, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance analgesic activity. mdpi.com A similar trend might be observed for this compound analogs. The steric bulk of these substituents is also a key consideration, as overly large groups could introduce steric clashes with the target protein, leading to a decrease in activity.

The 2-(methylthio) group itself has a defined electronic and steric profile. The sulfur atom is a weak hydrogen bond acceptor, and the methyl group contributes to lipophilicity. Oxidation of the thioether to a sulfoxide or sulfone would drastically alter the electronic and steric properties, introducing a polar, hydrogen-bond-accepting group that could reorient the molecule within a binding site or improve solubility.

An illustrative, hypothetical SAR table based on these principles is presented below:

Table 1: Hypothetical SAR of Benzoyl Ring Substituents

| Compound | R1 | R2 | R3 | Hypothetical Activity | Rationale |

| A | H | H | H | +++ | Parent compound |

| B | F | H | H | ++++ | Electron-withdrawing group may enhance binding. |

| C | OMe | H | H | ++ | Electron-donating group may be less favorable. |

| D | H | Cl | H | ++++ | Electron-withdrawing group, potential for specific interactions. |

| E | H | H | NO2 | + | Strong electron-withdrawing group, may also introduce unfavorable steric or electronic effects. |

| F | H | t-Bu | H | + | Bulky group may cause steric hindrance. |

Positional Isomerism and Pharmacological Profile

Positional isomerism is a crucial aspect of the SAR of this compound. The relative positions of the substituents on both the benzoyl ring and the adamantyl cage can lead to significant changes in the pharmacological profile.

Moving the methylthio group from the 2-position to the 3- or 4-position on the benzoyl ring would fundamentally alter the molecule's conformation. The ortho- (2-position) substitution is known to force the benzoyl ring out of plane with the amide group, creating a specific three-dimensional shape. nih.gov A meta- (3-position) or para- (4-position) substituent would allow for greater rotational freedom, potentially leading to a different binding mode or a complete loss of activity if the specific ortho-induced conformation is required for binding.

Furthermore, isomerism within the adamantyl group itself is a key consideration. While the parent compound utilizes the 1-adamantyl isomer, the use of 2-adamantylamine for the amide coupling would result in a positional isomer with a different spatial arrangement of the bulky cage. mdpi.com This change in the vector and position of the lipophilic group could dramatically impact how the molecule fits into a binding pocket. In studies on synthetic cannabinoids, the 1-adamantyl and 2-adamantyl isomers were distinguishable and would be expected to have different biological activities. mdpi.com

Table 2: Hypothetical Impact of Positional Isomerism

| Isomer | Description | Hypothetical Activity | Rationale |